3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCMFAMNVVDUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the naphthothiazole ring, followed by bromination and subsequent amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The bromine atom can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
4-Benzoyl-N-(4,5-Dihydronaphtho[1,2-d]Thiazol-2-yl)Benzamide
- Structural Difference : Replaces the 3-bromo substituent with a 4-benzoyl group.
- Impact: The benzoyl group increases aromaticity and introduces a ketone functionality, likely enhancing π-π stacking interactions but reducing electrophilicity compared to bromine.
3,5-Dimethoxy-N-(Naphtho[1,2-d]Thiazol-2-yl)Benzamide
- Structural Difference : Features methoxy groups at the 3- and 5-positions of the benzamide instead of bromine.
- However, the lack of bromine reduces steric hindrance and halogen-based interactions, which could diminish selectivity in hydrophobic binding pockets .
Core Heterocycle Modifications
2-Bromo-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole
- Structural Difference : Replaces the naphthothiazole core with an imidazo-thiadiazole system and positions bromine on the heterocycle.
- Impact : The imidazo-thiadiazole core is smaller and less planar than naphthothiazole, reducing stacking interactions. Bromine on the heterocycle may increase reactivity in nucleophilic substitutions, unlike the stable benzamide-linked bromine in the target compound .
3-Substituted-6-Bromo-2-(3-Nitrophenyl) Quinazolin-4(3H)-One
- Structural Difference: Utilizes a quinazolinone core instead of naphthothiazole, with bromine at the 6-position.
- Impact: Quinazolinones are known for hydrogen-bonding via their carbonyl groups, which the naphthothiazole lacks. Bromine placement on the quinazolinone may enhance intercalation in DNA or enzyme active sites compared to the benzamide-linked bromine in the target compound .
Saturation and Conformational Effects
This partial saturation may improve membrane permeability but reduce stacking interactions in rigid biological targets .
Data Table: Key Structural and Hypothetical Properties
| Compound Name | Substituent(s) | Core Heterocycle | Molecular Weight (g/mol) | Predicted logP | Key Interactions |
|---|---|---|---|---|---|
| 3-Bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide | 3-Br (benzamide) | 4,5-Dihydronaphthothiazole | ~395.3 | ~3.8 | Halogen bonding, hydrophobic |
| 4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide | 4-Benzoyl (benzamide) | 4,5-Dihydronaphthothiazole | ~405.4 | ~4.2 | π-π stacking, hydrophobic |
| 3,5-Dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide | 3,5-OMe (benzamide) | Naphthothiazole | ~380.4 | ~2.9 | Hydrogen bonding, polar |
| 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | 2-Br (heterocycle) | Imidazo-thiadiazole | ~306.2 | ~3.1 | Nucleophilic substitution |
Research Implications
- Biological Activity : The bromine atom in the target compound may confer selectivity for targets requiring halogen bonding (e.g., kinase inhibitors). In contrast, methoxy-substituted analogs might favor targets with polar active sites .
- Synthetic Utility : Bromine on the benzamide (vs. heterocycle) offers stability for further functionalization, such as Suzuki coupling, while maintaining the core scaffold’s integrity .
Biological Activity
3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and a naphthothiazole ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphthothiazole core followed by bromination and amide formation. The specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Below is a summary of its significant biological properties:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing the naphthothiazole moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that these compounds can act as enzyme inhibitors or receptor modulators, which may contribute to their anticancer effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have been reported to possess significant antibacterial properties against various strains of bacteria. For example, modifications in the structure of thiazole derivatives have led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate receptor activities that are crucial for cancer cell survival or bacterial growth. The presence of the bromine atom is believed to enhance its reactivity and biological interactions .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Anticancer Studies : A study demonstrated that a related compound inhibited the growth of cancer cells in vitro through apoptosis induction mechanisms. The study concluded that further exploration of this compound could lead to new cancer therapies .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of thiazole derivatives against multiple bacterial strains. Results indicated that certain derivatives exhibited low cytotoxicity while effectively reducing bacterial viability .
Data Tables
| Activity Type | Compound Tested | Results |
|---|---|---|
| Anticancer | Naphthothiazole derivative | Induced apoptosis in cancer cell lines |
| Antimicrobial | Thiazole derivative | Effective against MRSA with low cytotoxicity |
Future Directions
Given the promising biological activities associated with this compound and similar compounds, future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity for targeted therapies.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use nitrogen atmospheres to prevent oxidation during critical steps (e.g., amidation or coupling reactions). Optimize solvent systems (e.g., ethanol-water mixtures) and temperature gradients (e.g., reflux followed by gradual cooling) to minimize side reactions .
- Catalysts : Copper iodide (CuI) and chiral ligands like (S)-proline can enhance regioselectivity in azide-alkyne cycloadditions or coupling reactions .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization (e.g., ethanol-water) to isolate high-purity products. HPLC monitoring ensures ≥98% purity .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the naphthothiazole ring typically appear as multiplets in δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns matching bromine (²⁷.8% abundance for ⁷⁹Br/⁸¹Br) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity >95% .
Q. What strategies are recommended for initial biological activity screening of this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thiazole and benzamide motifs, which often interact with ATP-binding pockets .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values. Compare with structurally similar compounds (e.g., naphtho[1,2-d]thiazole derivatives) for baseline activity .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound against specific biological targets?
- Methodological Answer :
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or PARP1) to predict binding modes. Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the bromine substituent .
- Enzyme Kinetics : Conduct time-dependent inhibition assays to determine values. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities .
Q. How should discrepancies in biological activity data between different studies be addressed?
- Methodological Answer :
- Protocol Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and assay parameters (e.g., incubation time, solvent controls) .
- Structural Validation : Re-characterize the compound via X-ray crystallography or 2D NMR (COSY, HSQC) to rule out batch-to-batch structural variations .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 5-bromo-2-chloro-N-(thiadiazol-2-yl)benzamide) to identify substituent-specific trends .
Q. What computational approaches are used to predict the reactivity or interactions of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction intermediates and transition states, particularly for bromine-mediated coupling reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., POPC lipid bilayers) to predict passive diffusion and bioavailability .
Q. What methodologies guide the design of derivatives to enhance pharmacological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing bromine with methyl or nitro groups) and test against target enzymes. For example, electron-withdrawing groups may enhance kinase inhibition .
- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole moieties to improve metabolic stability while retaining target affinity .
Notes
- Advanced questions emphasize mechanistic rigor and interdisciplinary validation (e.g., computational-experimental feedback loops).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
